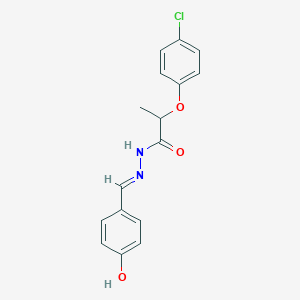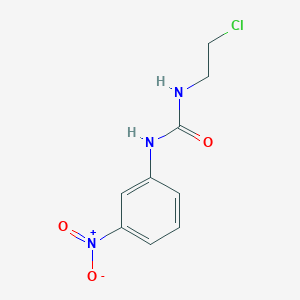![molecular formula C18H16Cl2N4O B11994898 3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11994898.png)
3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylpropanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-BENZOIMIDAZOL-1-YL-2-ME-PROPIONIC ACID (2,4-DICHLORO-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOIMIDAZOL-1-YL-2-ME-PROPIONIC ACID (2,4-DICHLORO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of benzimidazole derivatives with hydrazides under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-BENZOIMIDAZOL-1-YL-2-ME-PROPIONIC ACID (2,4-DICHLORO-BENZYLIDENE)-HYDRAZIDE is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities. Researchers investigate its potential to inhibit the growth of pathogens and its mechanism of action at the molecular level.
Medicine
In medicine, benzimidazole derivatives are often explored for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-parasitic properties. The specific compound may be evaluated for its efficacy in treating various diseases.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.
作用機序
The mechanism of action of 3-BENZOIMIDAZOL-1-YL-2-ME-PROPIONIC ACID (2,4-DICHLORO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
2-Methylbenzimidazole: A derivative with modified chemical properties.
Hydrazide Derivatives: Compounds with similar functional groups that exhibit comparable reactivity.
Uniqueness
3-BENZOIMIDAZOL-1-YL-2-ME-PROPIONIC ACID (2,4-DICHLORO-BENZYLIDENE)-HYDRAZIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
特性
分子式 |
C18H16Cl2N4O |
|---|---|
分子量 |
375.2 g/mol |
IUPAC名 |
3-(benzimidazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C18H16Cl2N4O/c1-12(10-24-11-21-16-4-2-3-5-17(16)24)18(25)23-22-9-13-6-7-14(19)8-15(13)20/h2-9,11-12H,10H2,1H3,(H,23,25)/b22-9+ |
InChIキー |
VPSHYCJQLDUHLT-LSFURLLWSA-N |
異性体SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11994828.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11994833.png)



![N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline](/img/structure/B11994858.png)

![5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide](/img/structure/B11994872.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11994880.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11994891.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)

